molecular formula C12H14N2O3 B8129010 1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone

1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone

Cat. No.: B8129010
M. Wt: 234.25 g/mol
InChI Key: KDJQYOOQXFSQDX-UHFFFAOYSA-N
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Description

1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone is an organic compound with the molecular formula C12H14N2O3. It is characterized by the presence of a cyclobutylamino group and a nitrophenyl group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone typically involves the reaction of 2-amino-5-nitrobenzaldehyde with cyclobutylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The reaction conditions are optimized to achieve maximum efficiency, often involving controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone
  • 1-[2-(Cyclopentylamino)-5-nitrophenyl]ethanone
  • 1-[2-(Cyclohexylamino)-5-nitrophenyl]ethanone

Uniqueness

1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-[2-(cyclobutylamino)-5-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)11-7-10(14(16)17)5-6-12(11)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJQYOOQXFSQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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